molecular formula C9H12N2O3 B12880365 Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate

Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate

Katalognummer: B12880365
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: AHDHIJYXVICCHF-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate is a heterocyclic compound that belongs to the furan family. This compound is characterized by its unique structure, which includes a furan ring substituted with a dimethylamino group and a methyleneamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate typically involves the reaction of furan derivatives with dimethylamine and formaldehyde under specific conditions. One common method involves the copper-catalyzed reaction of furan with dimethylamine and formaldehyde in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methyleneamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 5-(((dimethylamino)methylene)amino)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s interaction with DNA and RNA can result in anticancer properties by interfering with cell division and proliferation.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

methyl 5-[(E)-dimethylaminomethylideneamino]furan-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-11(2)6-10-8-5-4-7(14-8)9(12)13-3/h4-6H,1-3H3/b10-6+

InChI-Schlüssel

AHDHIJYXVICCHF-UXBLZVDNSA-N

Isomerische SMILES

CN(C)/C=N/C1=CC=C(O1)C(=O)OC

Kanonische SMILES

CN(C)C=NC1=CC=C(O1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.